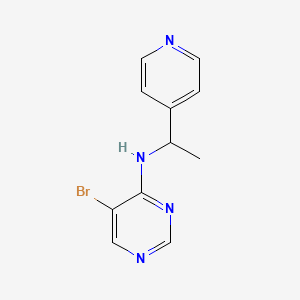![molecular formula C13H17NO2 B7579429 (2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579429.png)
(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone, also known as JNJ-42153605, is a novel and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. This molecule has shown potential as a therapeutic agent for various conditions, including pain, anxiety, and inflammation.
Mecanismo De Acción
(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone works by selectively inhibiting the FAAH enzyme, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are natural compounds that play a role in pain, anxiety, and inflammation. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to a reduction in pain sensitivity and anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on pain, anxiety, and depression, this compound has also been shown to have anti-inflammatory effects. This is thought to be due to the modulation of the endocannabinoid system, which plays a role in regulating inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone is its selectivity for the FAAH enzyme. This means that it does not affect other enzymes in the body, reducing the risk of side effects. However, one limitation of this compound is its relatively short half-life in the body. This means that it may need to be administered frequently in order to maintain therapeutic levels.
Direcciones Futuras
There are a number of future directions for research on (2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone. One area of interest is in the development of more potent and selective FAAH inhibitors. Another area of research is in the development of this compound as a therapeutic agent for various conditions, including pain, anxiety, and inflammation. Additionally, there is interest in studying the potential interactions of this compound with other drugs and therapies. Overall, this compound shows promise as a therapeutic agent for various conditions, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of (2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone involves the reaction of (2,4-dimethylphenyl) boronic acid with (3R)-3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester in the presence of a palladium catalyst. The resulting product is then deprotected to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone has been extensively studied in preclinical models for its potential therapeutic applications. One of the main areas of research has been in the treatment of pain. Studies have shown that this compound can reduce pain sensitivity in various animal models of acute and chronic pain. This effect is believed to be due to the inhibition of FAAH, which leads to an increase in endocannabinoid levels in the body.
Another area of research has been in the treatment of anxiety and depression. This compound has been shown to have anxiolytic and antidepressant effects in animal models. This is thought to be due to the modulation of the endocannabinoid system, which plays a role in regulating mood and anxiety.
Propiedades
IUPAC Name |
(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-3-4-12(10(2)7-9)13(16)14-6-5-11(15)8-14/h3-4,7,11,15H,5-6,8H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEXHMZVZDDYES-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC[C@H](C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile](/img/structure/B7579352.png)
![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B7579360.png)
![2-[4-[Ethyl-(4-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579363.png)

![5-[(5-Bromopyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7579371.png)
![2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579384.png)
![1-[[(5-Bromopyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7579392.png)
![5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7579407.png)
![2-[4-[[3-(Methoxymethyl)phenyl]carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579410.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone](/img/structure/B7579423.png)
![2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579426.png)
![1-(8-Methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B7579436.png)
![2-[4-[(2-Ethoxyphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579445.png)